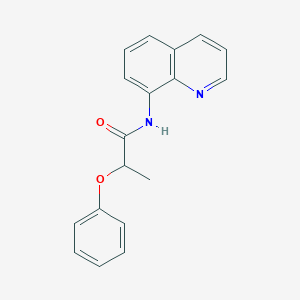

2-phenoxy-N-(8-quinolinyl)propanamide

Description

2-Phenoxy-N-(8-quinolinyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the 2-position and an 8-quinolinyl moiety at the nitrogen terminus. The 8-quinolinyl group is notable for its chelating properties, enabling interactions with metal ions, as demonstrated in gold(III) complexes where steric and electronic effects of substituents influence physical properties like color . The phenoxy group contributes to lipophilicity and may modulate biological activity or solubility.

Properties

Molecular Formula |

C18H16N2O2 |

|---|---|

Molecular Weight |

292.3 g/mol |

IUPAC Name |

2-phenoxy-N-quinolin-8-ylpropanamide |

InChI |

InChI=1S/C18H16N2O2/c1-13(22-15-9-3-2-4-10-15)18(21)20-16-11-5-7-14-8-6-12-19-17(14)16/h2-13H,1H3,(H,20,21) |

InChI Key |

SHIYLMDMMYRKQT-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=CC=C3 |

Canonical SMILES |

CC(C(=O)NC1=CC=CC2=C1N=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Metal-Coordinating Amides

Gold(III) complexes of N-(8-quinolinyl)amides demonstrate substituent-dependent properties. For example:

- 2-Ethyl-N-(8-quinolinyl)butanamide gold complex: Yellow color.

- 2,2-Dimethyl-N-(8-quinolinyl)propanamide gold complex: Verdant green color.

The steric bulk of the acyl group (ethyl vs. dimethyl) alters ground-state energy levels, affecting UV-vis absorption . This suggests that the phenoxy group in this compound could similarly modulate electronic properties in coordination complexes.

Amino Acid Conjugates

Propanamide-Based Pharmaceuticals

Fentanyl analogs (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide) share the propanamide backbone but feature piperidinyl and phenyl groups for opioid receptor binding . While structurally distinct from this compound, these examples underscore the pharmacological relevance of propanamide derivatives and the critical role of substituents in defining function.

Coordination Chemistry

The 8-quinolinyl group’s chelating ability positions this compound as a candidate for synthesizing metal complexes with tunable optical or catalytic properties. Analogous gold(III) complexes exhibit color variations dependent on acyl substituents, suggesting applications in sensors or dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.